molecular formula C13H7ClN4 B12950932 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile

4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile

Cat. No.: B12950932
M. Wt: 254.67 g/mol
InChI Key: CDYYDUXNFWPTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile, can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as an inverse agonist and inhibitor of multiple targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H7ClN4

Molecular Weight

254.67 g/mol

IUPAC Name

4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile

InChI

InChI=1S/C13H7ClN4/c14-11-5-12(18-13(6-11)16-8-17-18)10-3-1-9(7-15)2-4-10/h1-6,8H

InChI Key

CDYYDUXNFWPTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC3=NC=NN23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.